molecular formula C7H5FN2 B1589242 5-Fluoroimidazo[1,2-a]pyridine CAS No. 198896-12-7

5-Fluoroimidazo[1,2-a]pyridine

Cat. No. B1589242
CAS RN: 198896-12-7
M. Wt: 136.13 g/mol
InChI Key: RGGYXWXQEYLHNF-UHFFFAOYSA-N
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Description

5-Fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5FN2. It has a molecular weight of 172.59 . It is a brown solid and is stored at temperatures between 0-5 degrees .


Synthesis Analysis

The synthesis of this compound involves intramolecular nucleophilic aromatic substitution under basic conditions . The use of non-nucleophilic alcoholic solvent tert-butanol, rather than methanol, increases the yield of the tetracycles by reducing the competing intermolecular reaction observed for methanol .


Molecular Structure Analysis

The geometry, frequency, and intensity of the vibrational bands of imidazo[1,2-a]pyridine were obtained by density functional theory (DFT) calculations with BLYP, B3LYP, and B3PW91 functionals and 6-31G (d) basis set . The optimized geometric bond lengths and bond angles are in good agreement with the available X-ray data .


Chemical Reactions Analysis

The direct functionalization of this compound has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

It has a molecular weight of 172.59 and is stored at temperatures between 0-5 degrees .

Scientific Research Applications

Physicochemical Mimicry and Bioisosteric Replacement

5-Fluoroimidazo[1,2-a]pyridine and its derivatives have been explored for their ability to mimic other chemical structures and act as bioisosteric replacements in drug design. For instance, 8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine, demonstrating utility in vitro systems, particularly as a bioisosteric replacement in GABA(A) receptor modulators (Humphries et al., 2006).

Fluorination for Bioavailability Enhancement

The incorporation of 5-fluoroimidazo[4,5-b]pyridine into drug molecules has been shown to enhance their bioavailability while maintaining or improving efficacy. This approach is particularly significant in the development of inhibitors targeting methionyl-tRNA synthetase of Trypanosoma brucei, leading to increased central nervous system bioavailability (Zhang et al., 2016).

Synthesis and Functionalisation

Innovative synthesis methods have been developed for functionalised imidazo[1,2-a]pyridines. For example, novel tetracyclic imidazo[1,2-a]pyridine derivatives were prepared using intramolecular nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under specific conditions (Changunda et al., 2020).

Inotropic Activity and Cardiovascular Research

Research on imidazo[1,2-a]pyridine derivatives, including those with a fluoro group, has explored their potential inotropic activity. These compounds have been synthesized and evaluated for their effectiveness in treating conditions like congestive heart failure (Yamanaka et al., 1991).

Insecticidal Properties

Studies have indicated that the introduction of a fluoro group, such as in tetrahydroimidazo[1,2-a]pyridine derivatives, can significantly enhance insecticidal activities. These activities were notably tested against pea aphids, suggesting potential agricultural applications (Zhang et al., 2010).

Future Directions

The development of safe synthetic methodologies that efficiently access imidazopyridines and their associated derivatives continues to generate much research interest in synthetic chemistry . The utility of the multi-component Groebke–Blackburn–Bienaymé reaction for preparation of imidazo[1,2-a]pyridines is well documented in synthetic chemistry literature .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which 5-fluoroimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

The mode of action of this compound involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can occur through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

The compound is known to undergo intramolecular nucleophilic aromatic substitution under basic conditions . This reaction leads to the formation of novel tetracyclic imidazo[1,2-a]pyridine derivatives .

Pharmacokinetics

It is known that the addition of more fluorine atoms to the benzimidazole ring of similar compounds can lead to improved oral pharmacokinetics and good brain penetration .

Result of Action

The result of the action of this compound is the formation of novel tetracyclic imidazo[1,2-a]pyridine derivatives . These derivatives are formed by intramolecular nucleophilic aromatic substitution of this compound under basic conditions .

Action Environment

The action environment can influence the efficacy and stability of this compound. For instance, the use of non-nucleophilic alcoholic solvents, such as tert-butanol, rather than methanol, can increase the yield of the tetracycles by reducing the competing intermolecular reaction .

Biochemical Analysis

Biochemical Properties

5-Fluoroimidazo[1,2-a]pyridine has been found to interact with methionyl-tRNA synthetase of Trypanosoma brucei . The nature of these interactions is such that the incorporation of this compound into inhibitors leads to maintained or even improved efficacy .

Cellular Effects

The effects of this compound on cells are significant. It has been found to have a beneficial impact on the central nervous system’s bioavailability . This compound influences cell function by interacting with methionyl-tRNA synthetase, which plays a crucial role in protein synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules such as methionyl-tRNA synthetase . This interaction leads to the inhibition of the enzyme, thereby affecting protein synthesis .

Temporal Effects in Laboratory Settings

It has been observed that the compound maintains its efficacy over time .

Dosage Effects in Animal Models

It has been found to have good brain penetration and slightly improved oral pharmacokinetics compared to other compounds .

Metabolic Pathways

It is known to interact with methionyl-tRNA synthetase, which plays a crucial role in protein synthesis .

Transport and Distribution

It has been found to have good brain penetration .

Subcellular Localization

Given its interaction with methionyl-tRNA synthetase, it is likely to be found in the cytoplasm where protein synthesis occurs .

The information provided here is based on the current understanding and available research .

properties

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGYXWXQEYLHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450340
Record name 5-Fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

198896-12-7
Record name 5-Fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Fluoro-6-formylaminopyridine (5 g) was dissolved in 50 mL of ethanol. To the solution was added 23.5 mL (4 equivalents) of 40% chloroacetaldehyde. The mixture was stirred for one hour under reflux. The reaction mixture was gradually cooled to room temperature, to which were added a 1N—HCl aqueous solution (100 mL) and ethyl acetate (100 mL). The ethyl acetate solution was subjected to extraction with a 1N—HCl aqueous solution (100 mL×2). The aqueous solutions were combined, to which was added NaHCO3 for neutralization (pH 0.35-7.30). To the neutralized aqueous solution was added ethyl acetate (100 mL×3) to extract the product. The extract solutions were combined and dried over magnesium sulfate, which was concentrated under reduced pressure to afford 5-fluoroimidazo[1,2-a]pyridine as a black liquid product (1.5 g, yield 31%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
31%

Synthesis routes and methods II

Procedure details

2-Amino-6-fluoropyridine (12 g) was completely dissolved in 120 mL of distilled water at 60° C. To the solution was added 35 mL (2 equivalents) of 40% chloroacetaldehyde. The mixture was stirred for 3 hours at 60° C. The reaction mixture was gradually cooled to room temperature, to which were added a 1N—HCl aqueous solution (50 mL) and ethyl acetate (150 mL). The ethyl acetate solution was subjected to extraction with a 1N—HCl aqueous solution (100 mL). The extract was mixed with the aqueous solution. To this aqueous solution was added NaHCO3 for neutralization (pH 0.35-7.30). To the neutralized aqueous solution was added a mixture of ethyl acetate and THF (4:1) (150 mL×3) to extract the product. The extract solutions were combined and dried over anhydrous magnesium sulfate, which was concentrated under reduced pressure to afford 5-fluoroimidazo[1,2-a]pyridine as a black liquid product (9.5 g, yield 65%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the reactivity of 5-Fluoroimidazo[1,2-a]pyridine in the study?

A1: The research highlights the susceptibility of this compound to nucleophilic aromatic substitution, specifically at the fluorine atom. This reactivity allows for the synthesis of novel tetracyclic imidazo[1,2-a]pyridine derivatives []. The study discovered that using tert-butanol as a solvent instead of methanol minimized unwanted side reactions and improved the yield of these tetracyclic derivatives.

Q2: What synthetic challenges were addressed when working with this compound?

A2: The researchers encountered challenges related to competing intermolecular reactions when synthesizing the target compounds. Specifically, the use of methanol as a solvent led to undesired side products. To overcome this, the study employed tert-butanol, a less nucleophilic solvent, which successfully minimized these side reactions and enhanced the yield of the desired tetracyclic imidazo[1,2-a]pyridine derivatives [].

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